molecular formula C18H16N2 B13814474 3-Pyridinamine,6-(diphenylmethyl)-

3-Pyridinamine,6-(diphenylmethyl)-

Cat. No.: B13814474
M. Wt: 260.3 g/mol
InChI Key: ZEUAGPNOMWQKFO-UHFFFAOYSA-N
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Description

3-Pyridinamine,6-(diphenylmethyl)- (CAS 374562-19-3), also known as 6-benzhydrylpyridin-3-ylamine, is a high-value chemical intermediate offered with a typical purity of 99% and supplied in industrial or pharmaceutical grades . This compound features a pyridinamine structure substituted with a diphenylmethyl (benzhydryl) group, a motif of significant interest in medicinal chemistry due to its potential to enhance binding affinity and modulate the physicochemical properties of target molecules. While specific pharmacological data for this exact molecule is limited in public sources, its structure suggests broad application as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The benzhydryl group is commonly employed in drug discovery to influence the metabolic stability and bioavailability of lead compounds. Researchers value this chemical for its potential in constructing molecular libraries for high-throughput screening and in the synthesis of more complex, functionalized pyridine derivatives. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Proper handling procedures should be followed, as with all chemicals of unknown toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

6-benzhydrylpyridin-3-amine

InChI

InChI=1S/C18H16N2/c19-16-11-12-17(20-13-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,19H2

InChI Key

ZEUAGPNOMWQKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC=C(C=C3)N

Origin of Product

United States

Contextualizing Substituted Pyridinamines in Contemporary Chemical Research

Substituted pyridines are among the most pervasive heterocyclic scaffolds in drug discovery and organic chemistry. nih.gov The pyridine (B92270) ring, being isoelectronic with benzene (B151609), is an aromatic system, yet the presence of the nitrogen atom imparts distinct properties. nih.gov Unlike the neutral benzene ring, the pyridine nitrogen atom has a non-conjugated lone pair of electrons in an sp2 hybrid orbital, rendering the molecule a weak base. nih.govlibretexts.org This basicity, along with its ability to form hydrogen bonds and its characteristic solubility, makes the pyridine skeleton a valuable bioisostere for amides, amines, and other nitrogen-containing heterocycles in drug design. nih.gov

The reactivity of the pyridine ring is also heavily influenced by the nitrogen atom. It is more susceptible to nucleophilic substitution (primarily at the C-2 and C-4 positions) than electrophilic substitution, which typically requires harsh conditions and occurs at the C-3 position. nih.gov The presence of an amino group, as in aminopyridines, further modulates this reactivity and provides a key site for further functionalization. Arylamines are highly reactive toward electrophilic aromatic substitution, making them versatile building blocks. libretexts.org Consequently, the development of novel, efficient, and regioselective synthetic methods for producing highly substituted pyridines remains an active and vital area of contemporary chemical research. nih.gov

Properties of the parent scaffold, 3-Aminopyridine (B143674), are provided for context.

Table 1: Physicochemical Properties of 3-Aminopyridine
Property Value Source
IUPAC Name pyridin-3-amine nih.gov
CAS Number 462-08-8 nih.gov
Molecular Formula C₅H₆N₂ nih.gov
Molar Mass 94.11 g/mol nih.gov
Appearance Colorless solid/flakes firsthope.co.in
Melting Point 60-63 °C firsthope.co.in
Boiling Point 248 °C firsthope.co.in

This interactive table provides baseline data on the unsubstituted 3-aminopyridine core.

Rationale for Investigating the 6 Diphenylmethyl Moiety Within the 3 Pyridinamine Scaffold

The rationale for investigating the 6-(diphenylmethyl)- substituent on the 3-pyridinamine scaffold stems from the well-documented influence of the diphenylmethyl (also known as benzhydryl) group in biologically active molecules. wikipedia.org The benzhydryl moiety is a large, sterically demanding, and lipophilic group consisting of two phenyl rings attached to a single methane (B114726) carbon. wikipedia.orgpharmaguideline.com This structure is a common feature in a wide range of pharmaceuticals, particularly those targeting the central nervous system. drugbank.comacs.org

The incorporation of a benzhydryl group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Its lipophilicity can enhance membrane permeability and access to the central nervous system. Its bulk can provide steric hindrance that may confer selectivity for specific receptor subtypes or enzyme active sites. A significant number of compounds containing the benzhydryl group exhibit potent antihistaminic and anticholinergic activities. firsthope.co.indrugbank.comwikipedia.org

Attaching the diphenylmethyl group at the 6-position of 3-pyridinamine would create a novel chemical entity with distinct three-dimensional architecture. This substitution would be expected to:

Significantly increase the molecule's lipophilicity compared to the parent aminopyridine.

Introduce significant steric bulk adjacent to the ring nitrogen, potentially influencing its basicity and coordination chemistry.

Combine the structural features of an aminopyridine, known for its diverse biological roles, with a classic pharmacophore (the benzhydryl group) associated with CNS activity.

This strategic combination makes 3-Pyridinamine, 6-(diphenylmethyl)- a compelling target for synthesis and pharmacological screening, particularly in the search for new modulators of neuroreceptors or other biological targets where the benzhydryl structure has proven effective.

Table 2: Examples of Marketed Drugs Containing the Benzhydryl Moiety

Drug Name Therapeutic Class Primary Use Source
Diphenhydramine Antihistamine, Sedative Treatment of allergies, insomnia firsthope.co.in
Modafinil CNS Stimulant Treatment of narcolepsy, sleep apnea drugbank.com
Orphenadrine Muscarinic Antagonist Muscle relaxant drugbank.com
Meclizine Antihistamine, Antiemetic Treatment of motion sickness and vertigo drugbank.com
Tolterodine Muscarinic Antagonist Treatment of overactive bladder drugbank.com

This interactive table highlights the prevalence and therapeutic importance of the diphenylmethyl (benzhydryl) group in medicine.

Overview of Current Research Trajectories in Amine Substituted Pyridine Chemistry

Retrosynthetic Analysis and Precursor Design for the 3-Pyridinamine, 6-(diphenylmethyl)- Scaffold

A retrosynthetic analysis of 3-Pyridinamine, 6-(diphenylmethyl)- suggests several plausible disconnection approaches. The two key functional groups, the 3-amino and the 6-diphenylmethyl substituents, can be installed either on a pre-existing pyridine ring or incorporated during the ring's formation.

Approach A: Functionalization of a Pyridine Core

A primary retrosynthetic disconnection involves the C-N and C-C bonds on the pyridine ring.

Disconnection of the C-N bond: This leads back to a 6-(diphenylmethyl)-3-halopyridine and an ammonia (B1221849) equivalent. The subsequent forward synthesis would involve a nucleophilic aromatic substitution or a transition-metal-catalyzed amination.

Disconnection of the C-C bond: This approach starts from a 3-amino-6-halopyridine and a diphenylmethyl organometallic reagent. A transition-metal-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, would be the key step in the forward synthesis. wikipedia.orgorganic-chemistry.org

Approach B: Pyridine Ring Construction

Alternatively, the pyridine ring itself can be constructed from acyclic precursors that already contain the necessary carbon and nitrogen atoms. This often involves a multi-component reaction (MCR) strategy. For instance, a condensation reaction between a 1,5-dicarbonyl compound (or its synthetic equivalent) and an ammonia source can form the pyridine ring. slideshare.net The challenge in this approach lies in the design and synthesis of a suitable precursor that incorporates the diphenylmethyl moiety.

A plausible precursor design for an MCR could involve the reaction of an α,β-unsaturated ketone bearing a diphenylmethyl group with an enamine derived from a β-aminocrotononitrile, which would provide the C2, C3, and amino functionalities.

Development and Optimization of Multi-Component Reaction Approaches for Pyridinamine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyridinamines from simple, readily available starting materials in a single step. nih.gov The Hantzsch and Kröhnke pyridine syntheses are classic examples that can be adapted for this purpose. slideshare.net

For the synthesis of the 3-Pyridinamine, 6-(diphenylmethyl)- scaffold, a modified MCR could be envisioned. For example, the reaction of a β-ketoester, an aldehyde, and an enamine in the presence of an ammonia source can lead to highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. The incorporation of the bulky diphenylmethyl group would likely necessitate careful optimization of reaction conditions to overcome potential steric hindrance.

The functionalization of a pre-formed pyridine ring heavily relies on advanced catalytic systems for selective C-C and C-N bond formation.

C-C Bond Formation: The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C(sp²)-C(sp³) bonds. wikipedia.orgorganic-chemistry.org In the context of our target molecule, this would involve the coupling of a (diphenylmethyl)zinc halide with a 3-amino-6-halopyridine. The choice of catalyst and ligand is crucial for achieving high yields and functional group tolerance. nih.gov

Catalyst SystemLigandSubstrate ScopeTypical Yields
Pd(PPh₃)₄TriphenylphosphineAryl, heteroaryl halidesModerate to high
Ni(acac)₂ / dppe1,2-Bis(diphenylphosphino)ethaneAryl chlorides, bromidesGood to excellent
Pd₂(dba)₃ / XPhosXPhosAryl chlorides, triflatesHigh

This table presents examples of catalyst systems used in Negishi coupling reactions for the formation of C-C bonds with heteroaryl compounds.

C-N Bond Formation: The introduction of the amino group at the C3 position can be achieved through copper- or ruthenium-catalyzed amination of a corresponding halopyridine. rsc.orgnih.govorganic-chemistry.org Copper-catalyzed reactions, often using ligands like ethylene (B1197577) glycol or N,N'-dimethylethylenediamine (DMEDA), provide an effective method for amination with aqueous ammonia. rsc.org More recently, ruthenium-catalyzed amination via η⁶-coordination has emerged as a novel strategy for the functionalization of aminopyridines. nih.govorganic-chemistry.orgresearchgate.netscientificupdate.com

Given the multiple variables that can influence the outcome of the synthetic routes described above (catalyst, ligand, solvent, base, temperature), high-throughput experimentation (HTE) presents a powerful strategy for rapid reaction optimization. HTE allows for the parallel screening of a large number of reaction conditions, enabling the rapid identification of optimal parameters for the synthesis of 3-Pyridinamine, 6-(diphenylmethyl)-. This is particularly valuable for overcoming the challenges associated with sterically demanding substrates and for discovering novel catalytic systems.

Targeted Introduction and Functionalization of the 6-(Diphenylmethyl) Group

The regioselective introduction of the diphenylmethyl group at the C6 position of the pyridine ring is a critical step in the synthesis.

A practical method for the synthesis of 2-(diphenylmethyl)pyridine involves the reaction of diphenyl acetonitrile (B52724) with 2-bromopyridine (B144113) in the presence of a strong base like sodamide, followed by hydrolysis and decarboxylation. wikipedia.org A similar strategy could be adapted for the synthesis of the 6-substituted isomer.

Cross-coupling reactions, particularly the Negishi coupling, offer a more direct and versatile approach. The reaction of a 3-amino-6-halopyridine with a pre-formed (diphenylmethyl)zinc reagent in the presence of a palladium or nickel catalyst would directly yield the desired product. The organozinc reagent can be prepared from diphenylmethyl halide and activated zinc.

The diphenylmethyl group in the parent compound, 3-Pyridinamine, 6-(diphenylmethyl)-, is achiral. Therefore, stereoselective synthesis of this specific moiety is not a primary concern. However, if chiral centers were present on the phenyl rings or on the pyridine core adjacent to the diphenylmethyl group, stereoselective synthetic methods would become crucial to control the diastereoselectivity of the final product. In such cases, chiral ligands could be employed in the cross-coupling reactions to induce asymmetry.

Achieving the desired 3,6-disubstitution pattern on the pyridine ring requires careful control of regioselectivity. The electronic properties of the pyridine ring and the directing effects of existing substituents play a pivotal role.

Starting from 3-aminopyridine (B143674): The amino group is an activating, ortho-, para-directing group. However, in strongly acidic media, the pyridine nitrogen is protonated, rendering the ring highly electron-deficient and deactivating it towards electrophilic substitution. Nucleophilic substitution on a halogenated 3-aminopyridine would be the more likely pathway. For instance, starting with 3-amino-6-bromopyridine, a cross-coupling reaction would selectively occur at the 6-position.

Starting with a 6-substituted pyridine: If the diphenylmethyl group is introduced first, the subsequent introduction of the amino group at the C3 position requires directing the reaction to this position. Direct amination of the pyridine ring is challenging. A more common approach is the reduction of a 3-nitropyridine (B142982) derivative. The nitration of 6-(diphenylmethyl)pyridine would likely yield a mixture of isomers, with the 3-nitro product being one of the components. Separation of these isomers followed by reduction would provide the target molecule. orgsyn.org

Navigating the Synthesis and Functionalization of 6-(Diphenylmethyl)-3-pyridinamine: A Review of Potential Strategies

The synthesis and subsequent modification of substituted pyridines represent a cornerstone of modern medicinal and materials chemistry. Among these, the scaffold of 3-Pyridinamine, 6-(diphenylmethyl)- , also known as 6-benzhydrylpyridin-3-amine, presents a unique structural motif with potential for diverse applications. This article explores hypothetical yet sophisticated synthetic strategies and methodologies for the construction of this specific molecule and its analogues, as well as potential post-synthetic modifications. The content herein is based on established principles of organic chemistry, drawing parallels from the synthesis of structurally related compounds, in the absence of direct literature precedent for the target molecule.

Sophisticated Synthetic Strategies and Methodologies for 3-Pyridinamine, 6-(diphenylmethyl)- and Analogues

The construction of the 6-(diphenylmethyl)-3-pyridinamine core would likely involve a multi-step sequence, focusing on the strategic introduction of the bulky diphenylmethyl group and the amino functionality onto the pyridine ring. A plausible retrosynthetic analysis suggests disconnection at the C6-benzhydryl bond or formation of the pyridine ring from acyclic precursors.

One potential forward synthesis could commence with a pre-functionalized pyridine ring. For instance, a halogenated pyridine, such as 6-chloro-3-nitropyridine, could serve as a key intermediate. The diphenylmethyl group could then be introduced via a nucleophilic substitution or a cross-coupling reaction. Subsequent reduction of the nitro group would then furnish the desired 3-amino functionality.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of 3-Pyridinamine, 6-(diphenylmethyl)-

StepReactant(s)Reagent(s) and ConditionsProductHypothetical Yield (%)
16-Chloro-3-nitropyridineDiphenylmethane, Strong Base (e.g., n-BuLi), Anhydrous THF, -78 °C to rt6-(Diphenylmethyl)-3-nitropyridine50-60
26-(Diphenylmethyl)-3-nitropyridineReducing Agent (e.g., Fe/HCl, SnCl2/HCl, or H2/Pd-C)3-Pyridinamine, 6-(diphenylmethyl)-80-90

Note: This table is based on hypothetical data derived from analogous reactions and is for illustrative purposes only.

Alternatively, a convergent synthesis could involve the construction of the pyridine ring itself. A multicomponent reaction, such as a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis, could theoretically be adapted to incorporate the diphenylmethyl moiety. For example, a β-ketoester bearing a diphenylmethyl group could be condensed with an enamine and an ammonia source.

Post-Synthetic Modifications and Derivatization Strategies for 3-Pyridinamine, 6-(diphenylmethyl)-

Once synthesized, the 3-Pyridinamine, 6-(diphenylmethyl)- molecule offers two primary sites for further functionalization: the exocyclic amino group and the pyridine ring itself. These modifications would be crucial for tuning the molecule's properties for specific applications.

Amine Group Transformations

The primary amino group at the C3 position is a versatile handle for a wide array of chemical transformations. These modifications can alter the electronic properties, basicity, and steric environment of the molecule.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding amides. This transformation is generally high-yielding and can be used to introduce a variety of functional groups. libretexts.org

Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides. This reaction, often performed under basic conditions, can introduce moieties that act as hydrogen bond donors and acceptors. libretexts.org

Alkylation: While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) offers a more controlled method for synthesizing secondary and tertiary amines. msu.edu

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

A hypothetical data table for amine group transformations is provided below:

Table 1: Hypothetical Amine Group Transformations of 3-Pyridinamine, 6-(diphenylmethyl)-

TransformationReagent(s) and ConditionsProductHypothetical Yield (%)
AcetylationAcetic anhydride, Pyridine, rt, 2 hN-(6-(Diphenylmethyl)pyridin-3-yl)acetamide>95
BenzoylationBenzoyl chloride, Triethylamine, CH2Cl2, 0 °C to rt, 3 hN-(6-(Diphenylmethyl)pyridin-3-yl)benzamide90-95
MesylationMethanesulfonyl chloride, Pyridine, 0 °C, 1 hN-(6-(Diphenylmethyl)pyridin-3-yl)methanesulfonamide85-90
Reductive Amination with BenzaldehydeBenzaldehyde, NaBH(OAc)3, Dichloroethane, rt, 12 hN-Benzyl-6-(diphenylmethyl)pyridin-3-amine70-80

Note: This table is based on hypothetical data derived from analogous reactions and is for illustrative purposes only.

Pyridine Ring Substituent Modifications

The pyridine ring itself, although generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, can undergo modification under specific conditions. wikipedia.org The presence of the amino and diphenylmethyl groups will influence the regioselectivity of these reactions. The amino group is an activating, ortho-, para-directing group, while the diphenylmethyl group is a weakly activating, ortho-, para-directing group.

Potential modifications include:

Electrophilic Halogenation: Direct halogenation (e.g., with Br2 or Cl2) in the presence of a Lewis acid could potentially introduce a halogen atom onto the pyridine ring, likely at the positions ortho or para to the amino group (C2, C4, or C5).

Nitration: While direct nitration of pyridine is difficult, the activating effect of the amino group might facilitate nitration under carefully controlled conditions, likely at the C2 or C4 positions. wikipedia.org

Metal-Catalyzed Cross-Coupling: If a halogen atom were introduced onto the pyridine ring, it could serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Hypothetical Pyridine Ring Substituent Modifications

TransformationReagent(s) and ConditionsProductHypothetical Yield (%)
BrominationN-Bromosuccinimide (NBS), Acetonitrile, rt, 24 h5-Bromo-3-pyridinamine, 6-(diphenylmethyl)-60-70
Suzuki Coupling (from 5-bromo derivative)Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, reflux, 12 h6-(Diphenylmethyl)-[3,5'-bipyridin]-3'-amine70-80

Note: This table is based on hypothetical data derived from analogous reactions and is for illustrative purposes only.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. For 3-Pyridinamine, 6-(diphenylmethyl)-, both one-dimensional and multi-dimensional NMR experiments are crucial for a complete and unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of the pyridine ring is expected to show distinct signals for the protons at positions 2, 4, and 5. The chemical shifts of these protons are influenced by the electronic effects of the amino and diphenylmethyl substituents. pw.edu.pl Similarly, the ¹³C NMR spectrum will provide characteristic signals for each carbon atom in the pyridine ring and the diphenylmethyl moiety. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Pyridinamine, 6-(diphenylmethyl)-, COSY would show correlations between adjacent protons on the pyridine ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signal associated with each proton on the pyridine ring and the methine proton of the diphenylmethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons and for confirming the connectivity between the diphenylmethyl group and the pyridine ring at the C6 position, as well as the position of the amino group at C3.

Technique Purpose Expected Correlations for 3-Pyridinamine, 6-(diphenylmethyl)-
COSYIdentifies ¹H-¹H spin-spin coupling networksCorrelations between H2-H4, H4-H5 on the pyridine ring.
HSQCCorrelates directly bonded ¹H and ¹³C nucleiCorrelations between pyridine ring protons (H2, H4, H5) and their attached carbons (C2, C4, C5); correlation between the methine proton and the methine carbon of the diphenylmethyl group.
HMBCShows long-range ¹H-¹³C correlations (2-3 bonds)Correlations from the methine proton of the diphenylmethyl group to C6 of the pyridine ring and to the ipso-carbons of the phenyl rings. Correlations from pyridine protons to adjacent and more distant carbons, confirming substituent positions.

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. nih.gov ssNMR can provide insights into:

Polymorphism: Different crystalline forms of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Conformation: ssNMR can reveal the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information about hydrogen bonding and other non-covalent interactions within the crystal lattice. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govroutledge.com This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of 3-Pyridinamine, 6-(diphenylmethyl)- (C₁₈H₁₆N₂). youtube.com Gas chromatography coupled with HRMS (GC-HRMS) is a common technique for such analyses. capes.gov.br

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.comyoutube.com This technique is invaluable for confirming the structure of a molecule. nih.govnih.gov

In an MS/MS experiment of 3-Pyridinamine, 6-(diphenylmethyl)-, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragment ions. youtube.com Expected fragmentation pathways could include:

Loss of the diphenylmethyl radical, leading to a fragment corresponding to the aminopyridine moiety.

Cleavage of the C-C bond between the methine carbon and the phenyl rings, resulting in the loss of a phenyl group.

Fragmentation of the pyridine ring itself.

The analysis of these fragment ions provides a detailed fingerprint of the molecule's structure, confirming the connectivity of the diphenylmethyl and amino groups to the pyridine ring.

Ion m/z (calculated) Possible Identity
[M+H]⁺261.1386Protonated molecule
[M-C₁₃H₁₁]⁺94.0553Fragment corresponding to the aminopyridine moiety after loss of the diphenylmethyl group.
[M-C₆H₅]⁺184.0835Fragment resulting from the loss of a phenyl group.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of 3-Pyridinamine, 6-(diphenylmethyl)-.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. rsc.org The presence of specific functional groups gives rise to characteristic absorption or scattering bands. For 3-Pyridinamine, 6-(diphenylmethyl)-, key vibrational modes would include:

N-H stretching: The amino group will exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine and phenyl rings are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methine group will appear at a slightly lower wavenumber.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. researchgate.net

N-H bending: The bending vibration of the amino group will also be present.

Electronic Spectroscopy (UV-Vis):

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. core.ac.uk The chromophores in 3-Pyridinamine, 6-(diphenylmethyl)- are the pyridine ring and the two phenyl rings. The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within these aromatic systems. The position and intensity of these bands can be influenced by the amino and diphenylmethyl substituents. aip.org

Spectroscopic Technique Region Expected Features for 3-Pyridinamine, 6-(diphenylmethyl)-
IR Spectroscopy 4000-400 cm⁻¹N-H stretching (amino group), Aromatic and Aliphatic C-H stretching, C=C and C=N ring stretching (pyridine), N-H bending.
Raman Spectroscopy 4000-50 cm⁻¹Complements IR data, particularly for symmetric vibrations. Ring breathing modes of the pyridine and phenyl rings.
UV-Vis Spectroscopy 200-800 nmAbsorption bands corresponding to π-π* electronic transitions of the pyridine and phenyl chromophores.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed, leading to the elucidation of its crystal structure.

For instance, in the structural analysis of related heterocyclic compounds, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, single-crystal X-ray diffraction revealed that the compound crystallized in the monoclinic system with the space group P21/c. growingscience.com The analysis provided precise cell dimensions (a = 3.817(3) Å, b = 13.533(10) Å, c = 19.607(15) Å, β = 93.401(10)°) and identified weak intermolecular interactions that stabilize the crystal packing. growingscience.com Similarly, a study on 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile utilized X-ray diffraction to confirm the molecular structure and understand the influence of intra- and intermolecular hydrogen bonding on the crystal packing. researchgate.net

In the case of chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a specific enantiomer, often after separation of diastereomeric derivatives. For example, the (4S,2′R)-configuration of a dihydropyridine (B1217469) derivative was unequivocally assigned using X-ray crystallography after selective crystallization. nih.gov

While a specific crystallographic dataset for 3-Pyridinamine, 6-(diphenylmethyl)- is not available, the table below illustrates typical parameters that would be determined from such an analysis, based on data from related structures.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 14.582(1)
b (Å) 7.283(1)
c (Å) 7.116(1)
α (°) 90
β (°) 85.92(0)
γ (°) 90
Volume (ų) 696.9(2)
Z 4
R-factor 0.047

Note: The data presented in this table is for a representative related structure, 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, and is intended for illustrative purposes only. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating enantiomers to determine their relative proportions, expressed as enantiomeric excess (e.e.). High-performance liquid chromatography (HPLC) is a particularly versatile and widely used method for these purposes.

For the analysis of chiral compounds like 3-Pyridinamine, 6-(diphenylmethyl)-, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving successful separation.

Several strategies can be employed for chiral HPLC separations. Direct separation on a CSP is often the most straightforward approach. For instance, the enantiomers of pheniramine-like 3-phenyl-3-heteroarylpropylamines have been successfully separated on a Cyclobond I column. nih.gov In other cases, pre-column derivatization with a chiral reagent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The determination of enantiomeric purity is crucial as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. A validated chiral HPLC method provides a reliable means to quantify the amount of the desired enantiomer relative to the undesired one.

While a specific chiral HPLC method for 3-Pyridinamine, 6-(diphenylmethyl)- has not been reported, the following table outlines typical parameters that would be established during method development, based on methods for related compounds.

Table 2: Illustrative Chiral HPLC Method Parameters for the Separation of Enantiomers

Parameter Description
Column Chiralcel OD-H (or similar chiral stationary phase)
Mobile Phase A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of an amine modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Temperature Ambient
Injection Volume 10 µL

Note: These parameters are illustrative and would require optimization for the specific analysis of 3-Pyridinamine, 6-(diphenylmethyl)-.

Computational and Theoretical Investigations of 3 Pyridinamine,6 Diphenylmethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) for Ground State PropertiesDensity Functional Theory (DFT) would be a primary tool to investigate the ground state properties of 3-Pyridinamine, 6-(diphenylmethyl)-. Calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). From these calculations, a variety of electronic and structural properties could be determined.

A hypothetical data table of calculated ground state properties might look like this:

PropertyCalculated ValueUnit
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Mulliken Atomic ChargesData not availablee

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations would be employed to explore the conformational landscape and flexibility of the 6-(diphenylmethyl) substituent relative to the 3-aminopyridine (B143674) core. The dihedral angles defining the orientation of the phenyl rings and the linkage to the pyridine (B92270) ring would be of particular interest. These simulations, run over nanoseconds or longer, would reveal the most stable conformations and the energy barriers between them. Without such simulations, a quantitative description of the molecule's flexibility is not possible.

In Silico Prediction of Molecular Interactions and Recognition Profiles

In silico methods are critical for predicting how a molecule might interact with its environment. This involves calculating molecular descriptors such as molecular electrostatic potential (MEP), polarizability, and hydrogen bonding capabilities. These descriptors help in understanding non-covalent interactions. While these can be calculated, no studies have published these findings for 3-Pyridinamine, 6-(diphenylmethyl)-.

Cheminformatics Approaches for Chemical Space Exploration of Substituted Pyridinamines

Cheminformatics tools are valuable for exploring the chemical space of related compounds. whiterose.ac.ukrsc.org By generating virtual libraries of substituted pyridinamines and calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area), one can analyze structure-property relationships. mdpi.com This allows for the identification of compounds with desired characteristics. The synthesis and analysis of diverse substituted pyridines are of general interest in medicinal chemistry. nih.gov However, a specific cheminformatics analysis centered on 3-Pyridinamine, 6-(diphenylmethyl)- and its derivatives is not documented. Modern fingerprinting techniques could be applied to map the chemical space of such compounds if a dataset were available. unibe.ch

Structure Activity Relationship Sar Methodologies Applied to 3 Pyridinamine,6 Diphenylmethyl Analogues

Design of Compound Libraries for SAR Studies Based on the 3-Pyridinamine, 6-(diphenylmethyl)- Core

The design of a compound library is a fundamental step in exploring the SAR of a novel scaffold. This typically involves creating a series of analogues where specific regions of the parent molecule are systematically varied. For the 3-Pyridinamine, 6-(diphenylmethyl)- core, one could envision a library designed to probe the importance of the aminopyridine head, the diphenylmethyl tail, and the connectivity between them.

Hypothetically, a library could be constructed by:

Substitution on the Pyridine (B92270) Ring: Placing various functional groups (e.g., halogens, alkyls, or methoxy (B1213986) groups) at the available positions on the pyridine ring to modulate electronic properties and steric bulk.

Alteration of the Diphenylmethyl Moiety: Systematically replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems, or introducing substituents on the phenyl rings themselves to probe the hydrophobic pocket interactions.

However, a review of published research does not yield any specific examples of such a library being synthesized or evaluated for 3-Pyridinamine, 6-(diphenylmethyl)-, making any discussion of its application purely speculative.

Methodologies for Investigating the Influence of Structural Modifications on Molecular Interactions

A variety of in vitro and in silico methods are routinely employed to investigate how structural changes in a series of compounds affect their molecular interactions with a biological target. These can range from biochemical assays to sophisticated computational modeling.

Table 1: Common Methodologies for Investigating Molecular Interactions

MethodologyDescription
Binding Assays Radioligand binding assays or surface plasmon resonance (SPR) can be used to determine the binding affinity (e.g., Kd, Ki) of analogues to a specific receptor or enzyme.
Enzymatic Assays If the target is an enzyme, assays measuring the inhibition or activation of the enzyme (e.g., IC50, EC50) can quantify the potency of the compounds.
Cell-Based Assays These assays measure the effect of the compounds on cellular functions, providing insights into their activity in a more biologically relevant context.
X-ray Crystallography Co-crystallization of an analogue with its target protein can provide a high-resolution 3D structure of the binding mode, revealing key molecular interactions.
Computational Docking Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction.
Quantitative SAR (QSAR) Mathematical models are developed to correlate the chemical structures of compounds with their biological activities, helping to predict the activity of new analogues.

While these methodologies are standard in the field, their specific application to analogues of 3-Pyridinamine, 6-(diphenylmethyl)- is not documented in the available literature.

Role of the Diphenylmethyl Moiety in Modulating Recognition Features

The diphenylmethyl moiety is a common pharmacophore in many biologically active compounds. Its large, hydrophobic, and three-dimensional structure often plays a crucial role in binding to corresponding hydrophobic pockets on target proteins. It can engage in van der Waals and pi-stacking interactions, which are critical for anchoring the molecule in the binding site. In some cases, the diphenylmethyl group has been shown to act as an effective isostere for other bulky groups, such as 4,5-diphenylated heterocycles. nih.gov

In the context of 3-Pyridinamine, 6-(diphenylmethyl)-, it is highly probable that the diphenylmethyl group is essential for target recognition. However, without specific experimental data, such as from binding studies or co-crystal structures, its precise role and the specific interactions it forms remain undetermined.

Strategic Bioisosteric Replacements and their Impact on Molecular Design Principles

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov This can involve classical isosteres (atoms or groups with the same valency) or non-classical isosteres (groups with different structures but similar biological effects).

For the 3-Pyridinamine, 6-(diphenylmethyl)- scaffold, several bioisosteric replacements could be envisioned:

Pyridine Ring Replacements: The pyridine ring could be replaced by other heteroaromatic rings like pyrimidine, pyrazine, or even non-aromatic bioisosteres to modulate properties such as basicity, polarity, and metabolic stability. researchgate.net

Amino Group Bioisosteres: The amino group could be replaced with other hydrogen bond donors and acceptors, such as a hydroxyl group or a small amide.

Diphenylmethyl Bioisosteres: The phenyl rings could be substituted with other aromatic systems like thiophene (B33073) or pyridyl rings. researchgate.net The central methane (B114726) carbon could also be replaced, for instance, with a nitrogen atom to create a benzhydrylamine derivative.

Table 2: Potential Bioisosteric Replacements for 3-Pyridinamine, 6-(diphenylmethyl)-

Original MoietyPotential Bioisostere(s)Rationale for Replacement
Pyridine Ring Pyrimidine, Pyrazine, ThiopheneTo alter electronic distribution, hydrogen bonding capacity, and metabolic pathways.
Amino Group -OH, -NHC(O)CH3, -CH2NH2To modify hydrogen bonding properties and basicity.
Phenyl Group Thienyl, Pyridyl, CyclohexylTo explore different hydrophobic and electronic interactions and alter solubility.

Exploratory Research Applications in Chemical Biology and Materials Science Non Clinical Focus

Development of 3-Pyridinamine, 6-(diphenylmethyl)- as a Chemical Probe for Biological Systems

Currently, there is no published research on the development of 3-Pyridinamine, 6-(diphenylmethyl)- as a chemical probe. The potential for such applications remains unexplored.

Design of Fluorescent or Affinity-Tagged Analogues

There are no reports of the design or synthesis of fluorescent or affinity-tagged analogues of 3-Pyridinamine, 6-(diphenylmethyl)- . The inherent structural features of the molecule, such as the pyridine (B92270) and diphenylmethyl groups, might serve as a basis for future derivatization to incorporate fluorophores or affinity tags, but no such work has been documented.

Investigation as a Ligand in Coordination Chemistry or Catalysis

No studies have been found that investigate the use of 3-Pyridinamine, 6-(diphenylmethyl)- as a ligand in coordination chemistry or for catalytic purposes. While the pyridine nitrogen and the amino group present potential coordination sites for metal ions, its efficacy and coordination behavior have not been experimentally determined.

Integration into Advanced Organic Materials (e.g., Supramolecular Assemblies, Sensor Development)

There is a lack of research on the integration of 3-Pyridinamine, 6-(diphenylmethyl)- into advanced organic materials. Its potential to form supramolecular assemblies through hydrogen bonding or π-π stacking interactions, or its utility in the development of chemical sensors, has not been investigated.

Role in Methodological Advancements in Chemical Synthesis (e.g., as a Catalyst Component or Auxiliary)

The role of 3-Pyridinamine, 6-(diphenylmethyl)- in advancing chemical synthesis methodologies, either as a component of a catalyst system or as a chiral auxiliary, has not been reported in the scientific literature. Its potential utility in this area is yet to be explored.

Future Research Directions and Translational Opportunities for Substituted Pyridinamines

Emerging Technologies for Enhanced Synthesis and Discovery

The synthesis of complex molecules like 3-pyridinamine, 6-(diphenylmethyl)- and its analogs has been historically challenging. However, recent advancements in synthetic technologies are paving the way for more efficient and automated approaches.

Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net This technology is increasingly being applied to the synthesis of complex heterocyclic compounds. For instance, the automated flow synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines has been demonstrated, showcasing the potential for rapid library synthesis. While not a direct synthesis of 3-pyridinamine, 6-(diphenylmethyl)-, this approach highlights how complex amine scaffolds can be constructed efficiently.

Automated synthesis platforms, often integrated with flow chemistry, are revolutionizing the drug discovery process. acs.org These platforms can perform multi-step syntheses with minimal human intervention, accelerating the generation of compound libraries for screening. The SynFini™ platform, for example, leverages artificial intelligence to design and execute synthetic routes, enabling the production of molecules from idea to reality in a fraction of the traditional time. nih.gov

A theoretical application of flow chemistry to the synthesis of a complex pyridinamine is presented in the table below.

StepReactionConditionsPotential Advantages in Flow
1Suzuki CouplingPalladium catalyst, base, solventImproved heat and mass transfer, precise control of residence time leading to higher yields and fewer byproducts.
2Reduction of Nitro GroupHydrogen gas, catalystEnhanced safety by minimizing the volume of flammable gas at any given time, improved catalyst efficiency.
3Buchwald-Hartwig AminationPalladium catalyst, ligand, basePrecise temperature control to minimize side reactions, potential for in-line purification.

Table 1: Hypothetical Flow Synthesis of a Substituted 3-Aminopyridine (B143674).

Machine Learning and Artificial Intelligence in Molecular Design

AI ApplicationDescriptionPotential Impact on Pyridinamine Research
Retrosynthesis Prediction Algorithms predict synthetic routes for a target molecule.Faster identification of viable synthetic pathways for complex pyridinamines. acs.orgcas.org
Property Prediction Models predict physicochemical and biological properties.Prioritization of synthetic targets with higher chances of success. arxiv.org
Reaction Optimization AI optimizes reaction conditions for yield and purity.More efficient and cost-effective synthesis of pyridinamine derivatives. preprints.org

Table 2: Applications of AI and Machine Learning in Pyridinamine Synthesis and Design.

Sustainable and Green Chemistry Approaches in Pyridinamine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the synthesis of pyridinamines and other heterocycles, this involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. researchgate.netnih.gov

Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields in the preparation of pyridine (B92270) derivatives. indexcopernicus.com Solvent-free reactions and the use of solid supports are other green chemistry techniques that have been successfully applied to the synthesis of nitrogen-containing heterocycles. researchgate.net The use of whole-cell biocatalysis for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine offers a sustainable alternative to traditional multi-step organic synthesis. rsc.org

Exploration of Novel Chemical Spaces through Targeted Compound Synthesis

The development of new synthetic methodologies allows for the exploration of novel chemical spaces, leading to the discovery of compounds with unique biological activities. The synthesis of libraries of substituted pyridinamines is a key strategy in drug discovery. For instance, a fragment library based on the 3-aminopyridin-2-one scaffold was screened against a panel of kinases, leading to the identification of potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov This highlights the potential of targeted synthesis in identifying new therapeutic agents.

The ability to functionalize the pyridine ring at various positions is crucial for creating diverse compound libraries. While functionalization at the C2 and C4 positions is often straightforward, derivatization at the C3 position presents a significant challenge. researchgate.net Recent advances in C-H functionalization are providing new tools to access previously inaccessible regions of chemical space. phys.orginnovations-report.com

Challenges and Prospects in Advancing the Academic Understanding of Complex Pyridinamine Structures

Despite significant progress, the synthesis and understanding of complex pyridinamine structures remain challenging. The introduction of sterically demanding substituents, such as the diphenylmethyl group in 3-pyridinamine, 6-(diphenylmethyl)-, can significantly impact the reactivity of the pyridine ring and hinder synthetic transformations. researchgate.net

Future research will need to focus on the development of more robust and general synthetic methods for the preparation of sterically hindered and electronically complex pyridinamines. This will require a deeper understanding of the interplay between steric and electronic effects on the reactivity of the pyridine nucleus. Computational studies, in conjunction with experimental work, will be crucial in elucidating reaction mechanisms and guiding the design of new synthetic strategies. nih.gov

The development of novel catalysts and reagents that can overcome the challenges associated with the synthesis of complex pyridines is a key area of research. For example, new methods for the synthesis of sterically hindered anilines using copper(I) triflate and a diphosphine ligand have been reported, which could potentially be adapted for the synthesis of complex aminopyridines.

Q & A

Q. What are the recommended synthetic routes for 3-Pyridinamine,6-(diphenylmethyl)-, and how can reaction conditions be optimized?

The synthesis of pyridinamine derivatives often involves palladium-catalyzed amination or multi-step condensation reactions. For compounds with diphenylmethyl substituents, key steps include:

  • Core structure assembly : Coupling a pyridine precursor with a diphenylmethyl group via Suzuki-Miyaura cross-coupling, requiring precise control of catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to avoid byproducts .
  • Amination : Introducing the amine group at the 3-position using Buchwald-Hartwig amination, which demands anhydrous conditions and ligands like Xantphos to enhance yield .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended for isolating the target compound from intermediates .

Q. How can researchers characterize the structural purity of 3-Pyridinamine,6-(diphenylmethyl)-?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the diphenylmethyl group’s integration and amine proton environment .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FT-ICR) to verify molecular formula (e.g., C₂₀H₁₉N₂) and detect isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in pyrido[2,3-d]pyrimidin-7-amine derivatives .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of 3-Pyridinamine,6-(diphenylmethyl)- derivatives?

Discrepancies in receptor binding data (e.g., 5-HT₂A affinity) may arise from assay variability or structural analogs. To resolve this:

  • Standardized assays : Use radioligand binding assays under controlled pH and temperature (e.g., 25°C, pH 7.4) with reference compounds like mianserin for calibration .
  • Structure-activity relationship (SAR) studies : Compare substituent effects; e.g., diphenylmethyl vs. trifluoromethylphenyl groups on receptor affinity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with receptor pockets and validate experimental Ki values .

Q. How does the diphenylmethyl group influence the compound’s physicochemical stability under varying storage conditions?

The diphenylmethyl moiety enhances hydrophobicity but may reduce solubility in aqueous buffers. Stability protocols include:

  • Temperature control : Store at -20°C in powder form to prevent degradation; avoid repeated freeze-thaw cycles in solvent .
  • Light sensitivity : Use amber vials to shield against UV-induced decomposition, especially in DMSO solutions .
  • Long-term stability testing : Monitor via accelerated stability studies (40°C/75% RH) and HPLC analysis to detect degradation products like oxidized pyridine derivatives .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Cryo-Electron Microscopy (cryo-EM) : Resolve conformational changes in target proteins upon ligand binding, applicable to large receptor complexes .

Methodological Notes

  • Data tables : For brevity, key parameters (e.g., Ki values, storage conditions) are embedded in answers. Full experimental details can be sourced from referenced studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.